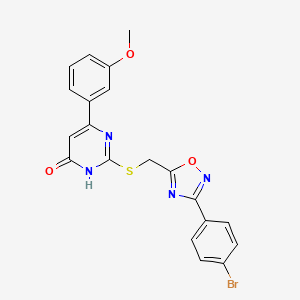![molecular formula C23H23N3O2S B2770937 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-82-1](/img/structure/B2770937.png)
2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is an intriguing chemical compound. As a member of the pyrrolopyrimidinone family, its structure consists of a complex arrangement of functional groups. The unique positioning of these groups can potentially confer a wide range of biological activities, making the compound of significant interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves several steps. Starting materials include substituted pyrrolopyrimidinone and appropriate alkylating agents, under conditions optimized to facilitate nucleophilic substitution reactions. Typical conditions involve temperatures around 80-100°C and solvents such as dimethylformamide or acetonitrile. Catalysts like potassium carbonate or sodium hydride may also be used to improve yields.
Industrial Production Methods
Scaling up the production to an industrial level requires optimizing reaction conditions to ensure consistency and cost-efficiency. This may involve continuous flow reactors to maintain precise control over reaction parameters, improving both yield and purity.
化学反応の分析
Types of Reactions
2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes several types of chemical reactions:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Employing reducing agents such as lithium aluminum hydride, producing thiols or hydrocarbon derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Key reagents include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions vary widely, often requiring precise temperature control, inert atmospheres, and specific solvents.
Major Products
科学的研究の応用
2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one finds applications in various scientific fields:
Chemistry
Catalysis: Its structural complexity makes it a potential candidate for use as a catalyst in organic synthesis.
Material Science: It can be incorporated into polymer matrices, enhancing the mechanical and chemical properties of the resulting materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, offering insights into enzymatic pathways and potential therapeutic targets.
Molecular Probes: Due to its distinctive chemical properties, it can be used as a molecular probe to study biological systems.
Medicine
Pharmaceuticals: The compound's potential bioactivity suggests it could be developed into drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Agriculture: It may have applications as a pesticide or herbicide, contributing to crop protection and yield improvement.
作用機序
The mechanism by which 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isopropylthio and methoxybenzyl groups can enhance binding affinity to specific sites, influencing molecular pathways. This interaction may lead to inhibition or activation of pathways, modulating biological processes.
類似化合物との比較
When compared to other compounds in the pyrrolopyrimidinone family, 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one stands out due to its unique functional groups. Similar compounds may include:
2-(methylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Its uniqueness lies in the isopropylthio group, which may confer different reactivity and biological activity compared to methylthio or ethylthio analogs.
特性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15(2)29-23-25-20-18(16-9-5-4-6-10-16)13-24-21(20)22(27)26(23)14-17-11-7-8-12-19(17)28-3/h4-13,15,24H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLAVNQCGZRKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1CC3=CC=CC=C3OC)NC=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B2770856.png)
![N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2770859.png)
![1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2770860.png)




![4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2770868.png)
![5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770869.png)
![1-methyl-3-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2770870.png)



